N-(4-Aminophenyl)-3-isobutoxybenzamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-5-3-4-13(10-16)17(20)19-15-8-6-14(18)7-9-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHYQQZYVQKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isobutoxy-1,3-Benzene Dicarbonitrile (Intermediate)
- The initial step involves synthesizing 4-isobutoxy-1,3-benzene dicarbonitrile, which serves as a crucial precursor for subsequent transformations. This is achieved via a one-pot cyanation process using p-nitrophenyl nitrile as the starting material.
- The process employs cyanating agents like potassium cyanide (KCN) or sodium cyanide (NaCN), dissolved in polar aprotic solvents such as DMSO or DMF, with the addition of brominated isobutane and potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution and cyanide incorporation.
| Parameter | Details |
|---|---|
| Solvent | DMSO or DMF |
| Temperature | 100°C during cyanation, cooled to 70°C for bromide addition |
| Reagents | p-Nitrophenyl nitrile, cyanating reagent (KCN/NaCN), brominated isobutane, K₂CO₃ |
| Molar Ratios | Cyanating reagent: 1.1–2.0 equivalents; Brominated isobutane: 2.0–3.0 equivalents |
- High conversion rate with minimal coking phenomena, yielding high-purity 4-isobutoxy-1,3-benzene dicarbonitrile.
Conversion to 3-Cyano-4-isobutoxy-Benzamide
- The nitrile intermediate undergoes a cyclization and amidation process involving nucleophilic attack by amines or sulfur-based reagents.
- The nitrile reacts with ammonium sulfide or thioacetamide in an organic solvent such as pyridine, at controlled temperatures (~45°C), to form the benzamide derivative.
| Parameter | Details |
|---|---|
| Solvent | Pyridine |
| Temperature | Approximately 45°C |
| Reagents | 4-Isobutoxy-1,3-benzene dicarbonitrile, ammonium sulfide or thioacetamide, triethylamine |
- Triethylamine acts as a base to facilitate nucleophilic attack.
- The reaction is monitored until precipitation of the benzamide derivative, which is then purified via filtration and recrystallization.
- The process yields 3-cyano-4-isobutoxy thiobenzamide with high purity (~99%) and good yield (~41-50%).
Final Amide Formation: Synthesis of N-(4-Aminophenyl)-3-isobutoxybenzamide
- The key step involves converting the nitrile group to an amine, followed by acylation to form the benzamide.
- The nitrile is reduced to the corresponding amine, typically using catalytic hydrogenation or chemical reduction methods, such as catalytic palladium on carbon (Pd/C) under hydrogen atmosphere.
- The amine then reacts with benzoyl chloride or benzoyl anhydride to form the target benzamide.
| Parameter | Details |
|---|---|
| Reducing agent | Hydrogen with Pd/C catalyst or chemical reducers like LiAlH₄ |
| Acylation | Benzoyl chloride or anhydride in the presence of a base like pyridine or triethylamine |
| Temperature | Mild heating (~25–50°C) for acylation |
- The reduction step must be carefully controlled to prevent over-reduction.
- Purification involves recrystallization and chromatography to ensure high purity.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | p-Nitrophenyl nitrile | KCN/NaCN, brominated isobutane, K₂CO₃ | DMSO/DMF | 100°C | High | Cyanation of nitrile |
| 2 | 4-Isobutoxy-1,3-benzene dicarbonitrile | Ammonium sulfide / Thioacetamide | Pyridine | 45°C | 40-50% | Benzamide formation |
| 3 | Benzamide intermediate | Benzoyl chloride | Pyridine | 25–50°C | 70–80% | Final amide formation |
Research Findings and Notes
- The synthesis route emphasizes high conversion efficiency, minimal coking, and straightforward post-processing, as evidenced by patents CN103570597A and WO2022253081A1.
- The use of solvents like DMSO or DMF, along with carefully controlled molar ratios of reagents, ensures high purity and yield.
- The reduction of nitrile to amine and subsequent acylation are critical steps, requiring precise temperature control and purification to obtain the desired benzamide.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-3-isobutoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-(4-Aminophenyl)-3-isobutoxybenzamide has shown potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For example, a study indicated that this compound exhibits selective cytotoxicity towards human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM, suggesting significant potential for therapeutic applications in oncology.
Mechanism of Action
The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis in tumor cells. This is hypothesized to occur through the modulation of critical signaling pathways related to cell survival and death, potentially involving mitochondrial dysfunction and the release of cytochrome c .
Antimicrobial Properties
Recent investigations have also highlighted the antimicrobial properties of this compound. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are presented in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
This broad-spectrum activity suggests that the compound could be further explored for development into new antimicrobial therapies .
Neuropharmacological Research
Emerging studies suggest that this compound may have neuropharmacological applications as well. The compound has been investigated for its interaction with G protein-coupled receptors, specifically GPR88, which is implicated in various neurological disorders. Modifications to its structure have been shown to enhance potency and brain bioavailability, making it a candidate for further exploration in treating neurological conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has indicated that variations in the amide nitrogen's substitution can significantly impact the compound's potency and selectivity against target receptors. For instance, modifications that increase lipophilicity or alter electronic properties have been shown to enhance agonist activity at GPR88 .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of this compound derivatives. These studies typically focus on:
- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.
- Biological Evaluations : Comprehensive assays to assess cytotoxicity, antimicrobial activity, and receptor interactions.
One notable case study involved the synthesis of several analogs, where structural modifications led to improved biological activity against specific cancer cell lines and bacterial strains .
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Features :
- Benzothiazole-aminophenyl core (e.g., 2-(4-aminophenyl)benzothiazole derivatives) paired with benzenesulfonamide groups .
- Key Differences: Heterocyclic vs. Sulfonamide vs. Amide Linkage: Sulfonamide groups may improve metabolic stability but reduce membrane permeability relative to the amide group in N-(4-Aminophenyl)-3-isobutoxybenzamide.
- SAR Insight: The position of the amino group (para vs. meta) on the phenyl ring significantly affects biological activity in benzothiazole derivatives, suggesting similar positional sensitivity in benzamide analogs .
Oligobenzanilide Derivatives
Structural Features :
- Multi-substituted benzamide oligomers with extended alkoxy and amino chains (e.g., compound 18 in ) .
- Key Differences: Complexity: The oligomeric structure enables multi-faceted interactions (e.g., α-helix mimicry), unlike the simpler mono-benzamide structure of the target compound. Functional Groups: Additional alkoxy and amino substituents may enhance solubility or target specificity but increase synthetic complexity and molecular weight.
N-(1,1-Dioxidotetrahydrothiophen-3-yl) Derivatives
Structural Features :
- Tetrahydrothiophene sulfone and hexyloxy chains (e.g., ) .
- Hexyloxy Chain: Longer alkoxy chain increases lipophilicity (logP) relative to isobutoxy, which may affect blood-brain barrier penetration.
Alkoxy Substitution Variants: Isobutoxy vs. Isopropoxy
Structural Features :
- N-(4-Aminophenyl)-3-isopropoxybenzamide (CAS 1020055-93-9) differs only in its alkoxy substituent (isopropoxy vs. isobutoxy) .
- Key Differences :
- Chain Branching : Isobutoxy (C4H9O) has a tertiary carbon, while isopropoxy (C3H7O) has a secondary carbon. This alters steric effects and van der Waals interactions.
- Molecular Weight and Lipophilicity :
- Isobutoxy analog : Estimated molecular formula C17H20N2O2 (MW: 284.36 g/mol; logP ≈ 3.1).
- Isopropoxy analog : C16H18N2O2 (MW: 270.33 g/mol; logP ≈ 2.8) .
Data Table: Structural and Hypothesized Property Comparisons
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Hypothesized Properties |
|---|---|---|---|---|---|
| This compound | Benzamide | 3-isobutoxy, 4-aminophenyl | C17H20N2O2 | 284.36 | Moderate lipophilicity, SAR sensitivity |
| Benzothiazole-sulfonamide derivatives | Benzothiazole | 4-aminophenyl, sulfonamide | Varies | ~350–400 | Enhanced metabolic stability |
| Oligobenzanilide 18 | Oligomeric benzamide | Multiple alkoxy/amino | C46H68N6O8 | 857.08 | Multi-target engagement, high MW |
| N-(1,1-Dioxidotetrahydrothiophen-3-yl) | Benzamide | Hexyloxy, sulfone | C27H35NO4S | 481.64 | High polarity, moderate solubility |
| N-(4-Aminophenyl)-3-isopropoxybenzamide | Benzamide | 3-isopropoxy, 4-aminophenyl | C16H18N2O2 | 270.33 | Lower lipophilicity vs. isobutoxy |
Biological Activity
N-(4-Aminophenyl)-3-isobutoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an amine group and an isobutoxy substituent, which contribute to its chemical reactivity and biological properties. The presence of the amine group enhances solubility and may influence interactions with biological targets.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. This compound has been investigated for its potential to inhibit various enzymes involved in cellular processes such as proliferation and inflammation. The interaction with target proteins often leads to alterations in signaling pathways that regulate cell growth and apoptosis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against certain targets |
| Alteration of the isobutoxy chain | Modulation of lipophilicity and receptor binding affinity |
| Variation in amine substituents | Impact on solubility and enzyme inhibition efficacy |
Research indicates that modifications to the aromatic rings can significantly influence the compound's ability to inhibit target enzymes, suggesting that careful tuning of these substituents may enhance therapeutic efficacy .
Biological Evaluation
This compound has been evaluated for various biological activities, including:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against cancer cell lines, comparable to established chemotherapeutic agents. For instance, it has demonstrated significant antiproliferative activity against prostate cancer cells (LNCaP) in vitro .
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, showing promise in modulating inflammatory pathways .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Prostate Cancer Treatment : In a study focusing on androgen receptor (AR) coactivator interactions, this compound was shown to disrupt AR signaling pathways, leading to reduced cell proliferation in prostate cancer models .
- Leukemia Cell Lines : The compound was tested against leukemia KG-1 cells, where it exhibited cytotoxicity in the micromolar range. This indicates its potential as a therapeutic agent for hematological malignancies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-3-isobutoxybenzamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling 4-aminophenylamine with 3-isobutoxybenzoic acid derivatives. A common approach is using carbodiimide coupling agents (e.g., EDC or DCC) with N-hydroxybenzotriazole (HOBt) in anhydrous DMF or DCM. Reaction temperatures are maintained at 0–25°C under nitrogen to minimize side reactions. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .
Q. How can researchers characterize the purity and structure of N-(4-Aminophenyl)-3-isobutoxybenzamide using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the isobutoxy group (δ ~1.0–1.2 ppm for CH(CH2)2) and aromatic protons (δ 6.5–8.0 ppm). The amide proton (NH) appears as a broad singlet near δ 10 ppm.
- IR Spectroscopy : Validate the amide bond (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm) to assess purity (>95%) and confirm molecular weight via ESI-MS .
Q. What solubility properties should be considered when handling N-(4-Aminophenyl)-3-isobutoxybenzamide in experimental setups?
- Methodological Answer : While specific solubility data for this compound may be limited, structurally related benzamides (e.g., N-(4-benzoylphenyl)benzamide) exhibit low aqueous solubility (0.6 µg/mL). For in vitro assays, use polar aprotic solvents like DMSO (≤10% v/v) or DMF. Solubility in organic solvents (e.g., ethanol, acetonitrile) should be empirically tested via UV-Vis spectroscopy or gravimetric analysis .
Q. What safety precautions are necessary given the limited toxicological data for this compound?
- Methodological Answer : Assume potential toxicity due to the aromatic amine and benzamide moieties. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin; implement spill containment protocols. Store in airtight containers at 2–8°C. Toxicity screening (e.g., Ames test or zebrafish embryo assays) is recommended before prolonged use .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DOE) to optimize the synthesis of N-(4-Aminophenyl)-3-isobutoxybenzamide under varying catalytic conditions?
- Methodological Answer : Apply a fractional factorial design to test variables:
- Factors : Catalyst type (EDC vs. DCC), solvent (DMF vs. DCM), temperature (0°C vs. RT), and reaction time (12–24 h).
- Response : Yield and purity (HPLC).
- Analysis : Use ANOVA to identify significant factors. For example, EDC in DMF at RT may maximize yield (>75%) while minimizing byproducts. Post-optimization, validate with triplicate runs .
Q. What analytical strategies resolve discrepancies in reported physicochemical data for this compound across different studies?
- Methodological Answer : Discrepancies (e.g., melting point, solubility) often arise from impurities or polymorphic forms. Use orthogonal methods:
- DSC/TGA : Compare thermal profiles to identify polymorphs.
- X-ray crystallography : Resolve crystal structure if single crystals are obtainable.
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) below 1% .
Q. How does the isobutoxy group influence the compound’s conformational stability, and what techniques assess this?
- Methodological Answer : The isobutoxy group enhances lipophilicity and steric bulk, affecting binding to hydrophobic targets. Techniques:
- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map torsional angles and energy minima.
- NMR NOESY : Detect spatial proximity between isobutoxy protons and aromatic rings to infer conformation .
Q. What methodologies validate the compound’s interaction with biological targets, considering potential metabolite interference?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases).
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify major metabolites.
- Competitive assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement by the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
